Enarodustat (JTZ-951) is a novel, orally available small molecule classified as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [, ] It acts as an erythropoiesis-stimulating agent by mimicking the body's adaptive response to hypoxic conditions. [, ] Enarodustat is currently being investigated for its potential in treating anemia associated with chronic kidney disease (CKD). [, , , , , , , ]
Enarodustat, also known by its developmental code JTZ-951, is derived from a series of chemical syntheses designed to create effective inhibitors of hypoxia-inducible factor prolyl hydroxylases. These enzymes play a critical role in the regulation of erythropoiesis by modulating the stability of hypoxia-inducible factors, which are essential for erythropoietin production. The molecular formula of enarodustat is , and it has been classified under small molecule drugs targeting chronic renal failure anemia .
The synthesis of enarodustat involves several key steps:
Enarodustat's molecular structure features a phenyl ring connected to a triazolopyridine moiety via a two-carbon alkyl chain. Key structural components include:
The InChIKey for enarodustat is BPZAJOSLAXGKFI-UHFFFAOYSA-N, which aids in database searches for chemical properties and interactions .
Enarodustat undergoes several chemical reactions during its synthesis:
These reactions are characterized by their specificity and efficiency, enabling the production of enarodustat in high yields across multiple steps .
Enarodustat functions by inhibiting hypoxia-inducible factor prolyl hydroxylases, which leads to increased levels of hypoxia-inducible factors in the cell. This mechanism enhances erythropoietin production, stimulating red blood cell formation. The inhibition occurs through competitive binding at the active site of these enzymes, effectively mimicking low oxygen conditions without actual hypoxia .
These properties are crucial for understanding how enarodustat behaves in biological systems and its formulation as a therapeutic agent .
Enarodustat has been primarily studied for its application in treating anemia associated with chronic kidney disease. Clinical trials have demonstrated its efficacy in maintaining hemoglobin levels comparable to existing therapies like darbepoetin alfa while offering potential advantages in administration frequency and patient compliance. Furthermore, ongoing research explores its broader applications in other types of anemia and potential roles in enhancing erythropoiesis under various pathological conditions .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: